Phthalic acid mono-(3-pyridin-4-yl-propyl) ester
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Overview
Description
Phthalic acid mono-(3-pyridin-4-yl-propyl) ester is an organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol This compound is a derivative of phthalic acid, where one of the carboxyl groups is esterified with a 3-pyridin-4-yl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalic acid mono-(3-pyridin-4-yl-propyl) ester typically involves the esterification of phthalic acid with 3-pyridin-4-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid mono-(3-pyridin-4-yl-propyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of 3-pyridin-4-yl-propanol derivatives.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phthalic acid mono-(3-pyridin-4-yl-propyl) ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phthalic acid mono-(3-pyridin-4-yl-propyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridin-4-yl-propanol, which can then interact with biological targets such as enzymes or receptors. The pyridine ring in the compound may also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Phthalic acid mono-(3-pyridin-4-yl-propyl) ester can be compared with other similar compounds such as:
Phthalic acid monoethyl ester: Similar esterification but with an ethyl group instead of a 3-pyridin-4-yl-propyl group.
Phthalic acid monobutyl ester: Contains a butyl group as the esterifying moiety.
Phthalic acid mono-(2-pyridin-3-yl-propyl) ester: Similar structure but with a different position of the pyridine ring.
The uniqueness of this compound lies in the presence of the 3-pyridin-4-yl-propyl group, which imparts distinct chemical and biological properties compared to other phthalic acid esters .
Properties
IUPAC Name |
2-(3-pyridin-4-ylpropoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)13-5-1-2-6-14(13)16(20)21-11-3-4-12-7-9-17-10-8-12/h1-2,5-10H,3-4,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEBITIWQABSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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